Methyl 5-bromo-1H-indole-6-carboxylate

Beschreibung

Chemical Structure and Properties

Molecular Structure and Conformation

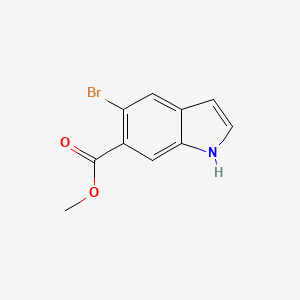

Methyl 5-bromo-1H-indole-6-carboxylate (C₁₀H₈BrNO₂) features an indole core—a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The bromine atom occupies the 5-position, while the methyl ester group (-COOCH₃) is located at the 6-position (Figure 1). The planar indole system allows for π-π interactions, and the ester group introduces polarity, influencing solubility and reactivity.

Key structural descriptors :

Physicochemical Properties

The compound’s properties are summarized in Table 1.

Table 1 : Physicochemical properties of this compound.

The compound’s limited aqueous solubility aligns with its hydrophobic indole core, while the ester group enhances solubility in polar aprotic solvents like dimethylformamide (DMF).

Spectroscopic Characterization

¹H NMR Analysis

The ¹H NMR spectrum (CDCl₃, 400 MHz) reveals:

- δ 3.87 (s, 3H) : Methyl group of the ester.

- δ 7.80–7.70 (m, 2H) : Aromatic protons at positions 4 and 7.

- δ 8.08 (s, 1H) : Proton at position 2.

- δ 11.92 (br, 1H) : Exchangeable indole NH proton.

¹³C NMR Analysis

Key signals (CDCl₃, 100 MHz):

IR Spectroscopy

Prominent peaks (KBr, cm⁻¹):

High-Resolution Mass Spectrometry (HRMS)

Crystallographic Analysis

X-ray diffraction studies of structurally analogous compounds (e.g., methyl 5-bromo-1H-indole-2-carboxylate) reveal monoclinic crystal systems with space group P2₁/n and unit cell parameters:

- a = 12.911 Å , b = 3.907 Å , c = 18.923 Å , β = 105.46° .

- Intermolecular N–H···O hydrogen bonds stabilize the crystal lattice, forming sheets along the ab plane.

For this compound, crystallographic data remain limited, but its planar structure and substituent positions suggest similar packing motifs.

Eigenschaften

IUPAC Name |

methyl 5-bromo-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)7-5-9-6(2-3-12-9)4-8(7)11/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIOVQDYEEGSQRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2C=CNC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677824 | |

| Record name | Methyl 5-bromo-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227267-28-8 | |

| Record name | Methyl 5-bromo-1H-indole-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227267-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Arylhydrazine Preparation

4-Bromo-3-methoxycarbonylphenylhydrazine is synthesized from 4-bromo-3-nitrobenzoic acid. Reduction of the nitro group with hydrogen gas and palladium catalyst produces the arylhydrazine.

Cyclization

The arylhydrazine is heated with a ketone (e.g., pyruvic acid) in acidic conditions, inducing Fischer cyclization to form methyl 5-bromo-1H-indole-6-carboxylate. This method ensures correct regiochemistry but demands precise control of reaction conditions to avoid side products.

Industrial-Scale Production

Commercial suppliers like SynQuest Laboratories and Matrix Scientific offer this compound at scales from 100 mg to 1 g, with prices ranging from $90 to $1,090. Batch optimization for industrial production involves:

-

Cost Reduction : Replacing sodium bisulfite with cheaper sulfonating agents.

-

Yield Improvement : Catalytic recycling in palladium-mediated steps.

Emerging Methodologies

Recent advances in photoredox catalysis and flow chemistry enable milder bromination and esterification conditions. For example, visible-light-mediated bromination using N-bromosuccinimide (NBS) avoids corrosive bromine gas, while microreactor systems enhance heat transfer during exothermic steps.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-bromo-1H-indole-6-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl and styrene derivatives.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate or sodium hydride.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate.

Major Products

Substitution: Various substituted indoles depending on the nucleophile used.

Oxidation: Indole-2,3-diones.

Reduction: Indolines.

Coupling: Biaryl and styrene derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 5-bromo-1H-indole-6-carboxylate has been explored for its potential as an anticancer agent. Research indicates that derivatives of indole compounds exhibit significant anti-cancer properties through various mechanisms, including the disruption of cellular integrity and interference with metabolic pathways associated with cancer cells .

Case Study: Anticancer Activity

A study investigated the synthesis and biological evaluation of indole-linked chalcones, which included this compound as a precursor. The results demonstrated that these compounds could inhibit tubulin polymerization, a critical process in cancer cell division, thus suggesting their potential as therapeutic agents against cancer .

Synthetic Methodologies

This compound serves as a versatile intermediate in organic synthesis. It can be synthesized through various methods, including:

- Fischer Indole Synthesis : A widely used method for producing indoles from phenylhydrazones.

- Reflux Conditions : Utilizing sulfuric acid in methanol to facilitate the reaction, yielding significant quantities of the compound with good purity .

The compound's ability to undergo further transformations makes it an essential building block in synthesizing more complex molecules.

Biological Evaluations

Research has shown that this compound exhibits various biological activities beyond anticancer effects. These include:

- Antimicrobial Properties : Indoles are known for their antimicrobial activities, making this compound a candidate for further exploration in this area.

- Enzyme Inhibition : Studies have indicated potential inhibitory effects on specific enzymes that could be linked to disease processes.

Data Table: Summary of Research Findings

Wirkmechanismus

The mechanism of action of Methyl 5-bromo-1H-indole-6-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. For example, indole derivatives are known to inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The bromine atom and ester group can enhance the compound’s binding affinity and specificity for its molecular targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers of Brominated Indole Esters

The table below compares Methyl 5-bromo-1H-indole-6-carboxylate with its positional isomers, highlighting differences in substituent placement and molecular properties:

| Compound Name | CAS Number | Substituent Positions | Molecular Weight (g/mol) | Key Suppliers |

|---|---|---|---|---|

| This compound | 1227267-28-8 | Br (C5), COOMe (C6) | ~254.08 | Combi-Blocks, Otto |

| Methyl 5-bromo-1H-indole-3-carboxylate | 773873-77-1 | Br (C5), COOMe (C3) | ~254.08 | Combi-Blocks |

| Methyl 6-bromo-1H-indole-2-carboxylate | 372089-59-3 | Br (C6), COOMe (C2) | ~254.08 | Combi-Blocks |

| Methyl 7-bromo-1H-indole-5-carboxylate | 885523-35-3 | Br (C7), COOMe (C5) | ~254.08 | Combi-Blocks |

Key Observations :

- Reactivity : The carboxylate group’s position (C3, C5, C6, or C2) significantly influences reactivity. For instance, the C3-carboxylate isomer (CAS 773873-77-1) is more reactive in electrophilic substitution due to proximity to the indole nitrogen .

- Synthetic Applications : this compound is preferred for coupling reactions targeting the C5 bromine, whereas the C2-carboxylate isomer (CAS 372089-59-3) is often used in cyclization reactions .

Brominated Indoles with Alternative Functional Groups

6-Bromo-5-methyl-1H-indole (CAS 248602-16-6)

- Structure : Lacks a carboxylate group but has a methyl substituent at C5 and bromine at C6.

- Molecular Weight : 210.07 g/mol .

- Applications : Primarily used as a precursor for fluorescent dyes or ligands in coordination chemistry.

Ethyl 6-bromo-1H-indole-3-carboxylate (CAS 400071-95-6)

Substituent Effects on Physicochemical Properties

- Ester Group : Methyl esters (e.g., 1227267-28-8) are generally more volatile and less stable under basic conditions than ethyl esters (e.g., 400071-95-6) .

- Bromine Position : Bromine at C5 (as in 1227267-28-8) offers steric hindrance that can slow nucleophilic attacks compared to C6-brominated analogs .

Biologische Aktivität

Methyl 5-bromo-1H-indole-6-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This compound is characterized by a bromine atom at the 5-position of the indole ring and a carboxylate group at the 6-position, which contribute to its unique chemical properties and potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, biochemical properties, and relevant case studies.

This compound interacts with various biological targets, influencing multiple biochemical pathways. The compound is known to bind with high affinity to several receptors, which can lead to significant cellular effects. Key aspects of its mechanism include:

- Binding Affinity : The compound exhibits strong binding to specific receptors, which facilitates its biological effects.

- Biochemical Pathways : It can influence tryptophan degradation in higher plants, leading to the production of indole-3-acetic acid, a crucial plant hormone.

- Antiviral Activity : Some studies suggest that it may inhibit the replication of certain viruses, indicating potential as an antiviral agent.

The biochemical properties of this compound are critical for understanding its biological activity:

| Property | Description |

|---|---|

| Molecular Formula | C₁₀H₈BrNO₂ |

| Molecular Weight | Approximately 256.10 g/mol |

| Solubility | Soluble in organic solvents like methanol and ethanol |

| Stability | Stable under standard laboratory conditions |

This compound's solubility and stability make it suitable for various experimental applications.

Cellular Effects

Research has demonstrated that this compound can affect different cell types and processes:

- Cytotoxicity : The compound has shown varying levels of cytotoxicity depending on concentration and exposure time in laboratory settings.

- Cell Proliferation : Studies indicate that it may modulate cell proliferation rates, which could have implications for cancer research .

Dosage Effects in Animal Models

Animal studies are essential for assessing the pharmacological potential of this compound. Key findings include:

- Dose-Response Relationship : The effects of the compound vary significantly with dosage; lower doses may exhibit protective effects, while higher doses could lead to toxicity.

- Metabolic Pathways : It influences various metabolic pathways, indicating its potential role in metabolic disorders.

Application in Drug Development

This compound is being explored as a precursor in synthesizing biologically active molecules. Its derivatives have shown promising results in pharmacological studies, particularly concerning antimicrobial and antiviral activities.

Case Studies

- Antiviral Activity : A study assessed the inhibitory effects of synthesized derivatives against specific viruses, reporting IC50 values that indicate significant antiviral potential.

- Antimalarial Properties : Related indole compounds have been evaluated for their antimalarial activity against Plasmodium falciparum, showing moderate potency against both chloroquine-resistant and susceptible strains .

Q & A

Q. What are the standard synthetic routes for preparing Methyl 5-bromo-1H-indole-6-carboxylate?

A common approach involves multi-step functionalization of indole precursors. For example, bromination at the 5-position of a methyl indole carboxylate scaffold can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions. Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) may introduce substituents post-synthesis. Evidence from indole derivatives (e.g., 5-bromo-3-substituted indoles) highlights the use of CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems, followed by flash column chromatography (70:30 EtOAc/hexane) for purification . Characterization typically involves NMR, NMR, and LC/MS to confirm regiochemistry and purity .

Q. How is this compound characterized to confirm structural integrity?

Key techniques include:

- NMR spectroscopy : NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl ester groups at δ 3.8–4.0 ppm). NMR confirms carbonyl carbons (δ ~165–170 ppm) and bromine-induced deshielding effects .

- Mass spectrometry : LC/MS (e.g., [M+H] peaks) and HRMS validate molecular weight and fragmentation patterns .

- TLC : Monitoring R values (e.g., 0.30 in 70:30 EtOAc/hexane) ensures reaction progress .

Q. What are typical functionalization reactions for this compound?

The bromine atom at C5 is reactive in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl/heteroaryl groups. The methyl ester can be hydrolyzed to a carboxylic acid for further derivatization. For example, analogs like ethyl 6-bromo-4-substituted indole-3-carboxylates undergo silylation or alkylation at the indole nitrogen to enhance solubility or reactivity .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of indole carboxylates be addressed?

Regioselectivity in bromination depends on directing groups and reaction conditions. In this compound, the ester group at C6 may deactivate the adjacent C7 position, favoring bromination at C5. However, competing pathways (e.g., C3 bromination) can occur if steric or electronic factors dominate. Optimization involves:

Q. How should researchers resolve contradictions in reported reaction yields for indole bromination?

Discrepancies in yields (e.g., 50% in one study vs. higher/lower in others) may arise from:

- Impurity profiles : Unoptimized purification (e.g., flash chromatography vs. recrystallization) affects isolated yields .

- Substrate stability : Indole derivatives may decompose under acidic/basic conditions or prolonged reaction times.

- Catalyst loading : Excess CuI (e.g., 1.0 g per 700 mg substrate) can lead to side reactions, reducing efficiency .

A systematic approach involves replicating conditions with controlled variables (solvent, catalyst ratio, temperature) and using LC/MS to track by-products.

Q. What strategies improve the solubility of this compound in aqueous reaction systems?

The methyl ester group limits water solubility. Strategies include:

- Protecting group modification : Replacing the methyl ester with a tert-butyl or benzyl ester enhances lipophilicity temporarily, enabling reactions in organic phases .

- Micellar catalysis : Using PEG-400 as a co-solvent creates pseudo-aqueous environments for CuAAC or cross-coupling reactions .

- pH adjustment : Hydrolyzing the ester to a carboxylic acid (via NaOH/EtOH) increases polarity for aqueous-phase reactions .

Q. How can computational modeling aid in predicting reactivity of this compound derivatives?

Density Functional Theory (DFT) calculations can:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.